molecular formula C59H79N15O13 B1599975 (D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone CAS No. 54784-44-0

(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone

カタログ番号 B1599975
CAS番号: 54784-44-0
分子量: 1206.4 g/mol
InChIキー: VQKMKQJDJGQSDZ-SZYFUYGVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone” is a chemical compound . It has a molecular formula of C59H79N15O13 and a molecular weight of 1206.4 g/mol.


Synthesis Analysis

A highly potent analog of luteinizing hormone-releasing hormone (LH-RH), pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-NHCH2-CH3 was synthesized by the conventional solution method . The key intermediate, H-Leu-Arg (NO2)-Pro-NHCH2-CH3, was prepared by the stepwise manner using the activated esters of the corresponding protected amino acids .


Molecular Structure Analysis

The high-resolution structure of the human GHRHR bound to its endogenous ligand reveals a characteristic hormone recognition pattern of GHRH by GHRHR . The α-helical GHRH forms an extensive and continuous network of interactions involving all the extra-cellular loops (ECLs), all the transmembrane ™ helices except TM4, and the extracellular domain (ECD) of GHRHR .


Chemical Reactions Analysis

Growth hormone-releasing hormone (GHRH) regulates the secretion of growth hormone that virtually controls metabolism and growth of every tissue through its binding to the cognate receptor .


Physical And Chemical Properties Analysis

“(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone” has a molecular formula of C59H79N15O13 and a molecular weight of 1206.4 g/mol.

科学的研究の応用

Application in Growth Hormone Release

  • Summary of Application: This compound has been used in research related to the release of growth hormones. It’s reported to have remarkable growth hormone (GH) releasing activity in a variety of species, especially in humans .
  • Methods of Application: The compound is administered to subjects, and plasma GH responses are measured . The exact dosage and administration method may vary depending on the specifics of the research study.
  • Results: Clinical data shows that administration of this compound results in increased plasma GH levels not only in normal young adults and elderly men but also in a variety of patients, including those with short stature and acromegaly .

Application in Structural Studies

  • Summary of Application: The compound has been used in structural studies to understand the activation of the growth hormone-releasing hormone receptor .
  • Methods of Application: The structure of the human growth hormone-releasing hormone receptor bound to its endogenous ligand was studied using cryo-electron microscopy .
  • Results: The high-resolution structure revealed a characteristic hormone recognition pattern of the growth hormone-releasing hormone by its receptor .

Application in Dwarfism Treatment

  • Summary of Application: This compound has been used in research related to the treatment of dwarfism . Malfunction in growth hormone-releasing hormone receptor (GHRHR) signaling is associated with abnormal growth, making GHRHR an attractive therapeutic target against dwarfism .
  • Methods of Application: The compound is administered to subjects with dwarfism, and the effects on growth are measured . The exact dosage and administration method may vary depending on the specifics of the research study.
  • Results: The research is still ongoing, but initial results suggest that the compound could potentially be used as a therapeutic agent for dwarfism .

Application in Lipodystrophy and Certain Cancers

  • Summary of Application: This compound has been used in research related to lipodystrophy and certain cancers . Malfunction in GHRHR signaling is associated with these conditions, making GHRHR an attractive therapeutic target .
  • Methods of Application: The compound is administered to subjects with these conditions, and the effects are measured . The exact dosage and administration method may vary depending on the specifics of the research study.
  • Results: The research is still ongoing, but initial results suggest that the compound could potentially be used as a therapeutic agent for lipodystrophy and certain cancers .

将来の方向性

The development of potent peptide hormone analogues, new biomedical devices for pulsatile administration and sustained delivery, and sophisticated experimental methods for the evaluation of hypothalamic-pituitary-gonadal function have all contributed to a rapid application of the experimental concepts to clinical reality . The role of GHRH in GHS-induced GH release has been attributed primarily to the ability of GHS to release GHRH from hypothalamic neurons .

特性

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H79N15O13/c1-32(2)25-42(53(82)68-41(15-9-23-63-59(61)62)58(87)74-24-10-16-47(74)57(86)65-30-48(60)77)69-50(79)33(3)66-52(81)43(27-35-17-19-37(76)20-18-35)71-56(85)46(31-75)73-55(84)45(28-36-29-64-39-14-8-7-13-38(36)39)72-54(83)44(26-34-11-5-4-6-12-34)70-51(80)40-21-22-49(78)67-40/h4-8,11-14,17-20,29,32-33,40-47,64,75-76H,9-10,15-16,21-28,30-31H2,1-3H3,(H2,60,77)(H,65,86)(H,66,81)(H,67,78)(H,68,82)(H,69,79)(H,70,80)(H,71,85)(H,72,83)(H,73,84)(H4,61,62,63)/t33-,40+,41+,42+,43+,44-,45+,46+,47+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKMKQJDJGQSDZ-SZYFUYGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H79N15O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[D-Phe2,D-ala6]-LH-RH

CAS RN

54784-44-0
Record name LHRH, Phe(2)-ala(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054784440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Phe2,D-Ala6-luteinizing hormonereleasing hormon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name WY-18185
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CH971OO9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone
Reactant of Route 2
(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone
Reactant of Route 3
Reactant of Route 3
(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone
Reactant of Route 4
Reactant of Route 4
(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone
Reactant of Route 5
Reactant of Route 5
(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone
Reactant of Route 6
Reactant of Route 6
(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。